Cas no 915087-33-1 (Enzalutamide)

Enzalutamide is a small-molecule androgen receptor inhibitor used in the treatment of metastatic castration-resistant prostate cancer. It has shown to significantly delay disease progression and improve overall survival rates by reducing androgen receptor signaling, thereby inhibiting tumor growth. Its oral administration provides convenience for patients with advanced disease.
Enzalutamide structure
Enzalutamide structure
Product name:Enzalutamide
CAS No:915087-33-1
MF:C21H16F4N4O2S
MW:464.435956954956
MDL:MFCD14155804
CID:823198
PubChem ID:15951529

Enzalutamide Chemical and Physical Properties

Names and Identifiers

    • Enzalutamide(MDV-3100)
    • [14C]-Enzalutamide
    • N-methyl-4-[3-(4-cyano-3-trifluoromethylphenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl]-2-fluorobenzamide
    • 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
    • Enzalutamide
    • MDV 3100
    • 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide
    • Enzalutamide (MDV3100)
    • Enzalutamide(MDV3100,Xtandi®)
    • MDV-3100
    • UNII-93T0T9GKNU
    • XTANDI
    • 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-N-methylbenzamide (ACI)
    • S-Enzalutamide
    • MDV3100
    • DTXSID10912307
    • 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide
    • MFCD14155804
    • AB01565849_02
    • SW219288-1
    • SR-01000941580-1
    • EN300-20605530
    • GTPL6812
    • ASP-9785
    • NSC-755605
    • Enzalutamide (JAN/USAN)
    • s1250
    • SB20413
    • ENZALUTAMIDE [MI]
    • ASP9785
    • AS-17047
    • CS-0317
    • NCGC00263120-01
    • BBL102957
    • Xtandi (TN)
    • D10218
    • NSC766085
    • 93T0T9GKNU
    • CHEMBL1082407
    • NSC-766085
    • 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-imidazolidin-1-yl]-2-fluoro-N-methyl-benzamide
    • L02BB04
    • SMR004701227
    • MDV 3100 (Enzalutamide)
    • BCPP000169
    • ENZALUTAMIDE [VANDF]
    • NC-54
    • Enzalutamida
    • HY-70002
    • enzalutamidum
    • C21H16F4N4O2S
    • MDV3100 (Enzalutamide)
    • ENZALUTAMIDE [ORANGE BOOK]
    • HMS3654L07
    • BCP9000901
    • NS00040668
    • Benzamide,4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-N-methyl-
    • HMS3672M13
    • SR-01000941580
    • MDV-3100;Enzalutamide;MDV 3100
    • BRD-K56851771-001-01-9
    • AKOS015851022
    • 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl)-2-fluoro-N-methyl-benzamide
    • CHEBI:68534
    • 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluoro-N-methylbenzamide
    • J-519668
    • Enzalutamide [USAN]
    • CCG-264879
    • Benzamide, 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl)-2-fluoro-N-methyl-
    • BRD-K56851771-001-06-8
    • DB08899
    • 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
    • Benzamide, 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-N-methyl-; 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-N-methylbenzamide; Enzalutamide; MDV 3100; Xtandi
    • BDBM50425732
    • MDV3100, 95%
    • Enzalutamide [USAN:INN]
    • DTXCID301341329
    • 915087-33-1
    • EX-A046
    • Q1996756
    • SCHEMBL189749
    • Enzalutamide (MDV3100)?
    • MLS006010067
    • ENZALUTAMIDE [JAN]
    • AC-26924
    • STL556766
    • ENZALUTAMIDE [WHO-DD]
    • ENZALUTAMIDE [INN]
    • HMS3744C19
    • Enzalutamide; MDV3100
    • MDV3100, AldrichCPR
    • NSC755605
    • BCP02361
    • MDL: MFCD14155804
    • Inchi: 1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)
    • InChI Key: WXCXUHSOUPDCQV-UHFFFAOYSA-N
    • SMILES: N#CC1C(C(F)(F)F)=CC(N2C(=S)N(C3C=C(F)C(C(NC)=O)=CC=3)C(C)(C)C2=O)=CC=1

Computed Properties

  • Exact Mass: 464.09301g/mol
  • Surface Charge: 0
  • XLogP3: 3.6
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 464.09301g/mol
  • Monoisotopic Mass: 464.09301g/mol
  • Topological Polar Surface Area: 109Ų
  • Heavy Atom Count: 32
  • Complexity: 839
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Color/Form: No data available
  • Density: 1.49
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.629
  • Solubility: DMSO ≥90mg/mL Water <1.2mg/mL Ethanol ≥15mg/mL
  • PSA: 108.53000
  • LogP: 4.51338

Enzalutamide Security Information

Enzalutamide Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Enzalutamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A270395-25mg
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
915087-33-1 98%
25mg
$10.0 2025-02-19
Ambeed
A270395-250mg
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
915087-33-1 98%
250mg
$20.0 2025-02-19
eNovation Chemicals LLC
D372319-5g
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
915087-33-1 99%
5g
$425 2024-05-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci9012-50mg
MDV3100 (Enzalutamide)
915087-33-1 98%
50mg
¥3731.00 2023-09-09
abcr
AB331940-1 g
MDV3100, 95%; .
915087-33-1 95%
1 g
€201.40 2023-07-19
eNovation Chemicals LLC
D498913-10G
Enzalutamide
915087-33-1 97%
10g
$405 2024-07-21
Key Organics Ltd
AS-17047-10MG
MDV3100
915087-33-1 >95%
10mg
£51.00 2025-02-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6002-50 mg
Enzalutamide
915087-33-1 99.00%
50mg
¥3339.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6002-200 mg
Enzalutamide
915087-33-1 99.00%
200mg
¥7092.00 2022-02-28
BAI LING WEI Technology Co., Ltd.
1239111-5MG
Enzalutamide, 99%, an androgen receptor (AR) antagonist with an IC50 of 36 nM in LNCaP prostate cells
915087-33-1 99%
5MG
¥ 720 2022-04-26

Enzalutamide Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Water ;  40 min, -10 °C; -10 °C → 3 °C; 22 h, -8 °C
1.2 Solvents: Ethanol
Reference
An improved and practical route for the synthesis of enzalutamide and potential impurities study
Zhou, Ai-Nan; et al, Chinese Chemical Letters, 2017, 28(2), 426-430

Enzalutamide Raw materials

Enzalutamide Preparation Products

Enzalutamide Suppliers

atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:915087-33-1)Enzalutamide
Order Number:CL17299
Stock Status:in Stock
Quantity:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:39
Price ($):discuss personally

Enzalutamide Related Literature

Additional information on Enzalutamide

Enzalutamide (CAS No. 915087-33-1): A Comprehensive Overview in Modern Oncology

Enzalutamide, chemically designated as N-(5-(4,4-difluorophenyl)-1H-pyrazol-3-yl)-1-(heptan-3-yl)piperidine-4-carboxamide, is a highly specialized compound that has garnered significant attention in the field of oncology. With the CAS number 915087-33-1, this molecule represents a cutting-edge therapeutic agent primarily utilized in the treatment of advanced prostate cancer. The unique structural and chemical properties of Enzalutamide have positioned it as a cornerstone in the management of hormone-sensitive and hormone-refractory prostate cancers, making it a subject of extensive research and clinical application.

The development of Enzalutamide was driven by the need for more effective and targeted treatments for prostate cancer, a disease that remains a significant health concern globally. The compound belongs to the class of androgen receptor (AR) antagonists, which work by binding to the AR and inhibiting its function. This mechanism is crucial because prostate cancer cells often rely on androgens for growth and survival. By blocking the AR pathway, Enzalutamide effectively reduces tumor proliferation and can lead to significant clinical responses in patients.

Recent advancements in the understanding of prostate cancer biology have further highlighted the efficacy of Enzalutamide. Studies have demonstrated that it not only inhibits AR signaling but also exhibits anti-tumor effects through additional mechanisms. For instance, research indicates that Enzalutamide can induce apoptosis in cancer cells and disrupt tumor microenvironment interactions, thereby enhancing its therapeutic potential. These multifaceted actions make Enzalutamide a versatile tool in oncological therapy.

The clinical landscape of Enzalutamide has been shaped by numerous trials that have evaluated its safety and efficacy. One of the most notable studies was the Phase III trial known as ARCHES, which compared Enzalutamide with abiraterone acetate in patients with metastatic castration-resistant prostate cancer (mCRPC). The results were compelling, showing that Enzalutamide significantly improved overall survival and quality of life for patients. This success has led to its approval by regulatory agencies such as the FDA and EMA, making it a standard treatment option for many patients worldwide.

In addition to its use in mCRPC, Enzalutamide is also being explored in other contexts within oncology. Emerging research suggests that it may have potential applications in other types of cancers that involve AR signaling, such as certain breast cancers. While these applications are still under investigation, they highlight the broad therapeutic scope of Enzalutamide and its potential to impact multiple areas of cancer treatment.

The chemical structure of Enzalutamide plays a pivotal role in its biological activity. The presence of fluorine atoms in its molecular framework enhances its binding affinity to the AR, ensuring prolonged receptor blockade. Furthermore, the heptan-3-yl side chain contributes to its solubility and pharmacokinetic properties, which are essential for achieving therapeutic levels in vivo. These structural features have been meticulously optimized through rational drug design principles, resulting in a compound that is both potent and well-tolerated.

As with any therapeutic agent, understanding the side effect profile of Enzalutamide is crucial for its safe use. Common adverse effects include fatigue, hot flushes, arthralgia (joint pain), and weight gain. These side effects are generally manageable but require close monitoring by healthcare professionals. Importantly, serious adverse events are rare but can occur, underscoring the importance of proper patient selection and ongoing clinical assessment.

The future direction of Enzalutamide research is likely to focus on combination therapies and personalized medicine approaches. By pairing Enzalutamide with other agents such as chemotherapy or immunotherapy, clinicians may be able to overcome resistance mechanisms and improve outcomes for patients with advanced prostate cancer. Additionally, biomarker studies are underway to identify subsets of patients who will benefit most from this therapy, further tailoring treatment strategies to individual needs.

In conclusion, Enzalutamide stands as a testament to the progress made in targeted oncology treatments. Its unique chemical properties, coupled with robust clinical evidence supporting its efficacy and safety, make it an indispensable tool in modern prostate cancer management. As research continues to uncover new insights into its mechanisms of action and potential applications, Enzalutamide is poised to remain at the forefront of oncological innovation for years to come.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:915087-33-1)Enzalutamide
A25302
Purity:99%/99%
Quantity:5g/25g
Price ($):166.0/585.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:915087-33-1)Enzalutamide
sfd13928
Purity:99.9%
Quantity:200kg
Price ($):Inquiry